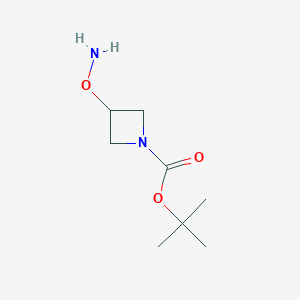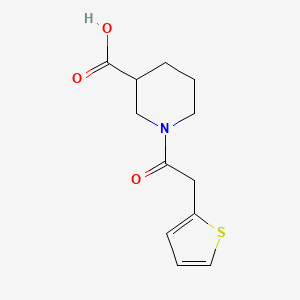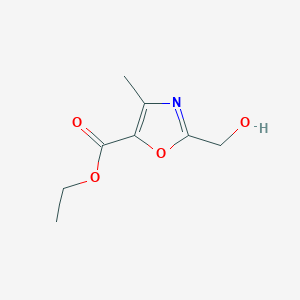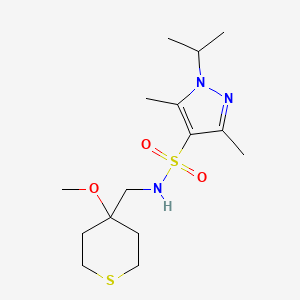
3-(2-Fluoroethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethoxy)pyridin-2-amine is a derivative of aminopyridine . Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring . They are known for their interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-(2-Fluoroethoxy)pyridin-2-amine, often involves the use of complex fluorinating agents . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C .Molecular Structure Analysis
The molecular structure of 3-(2-Fluoroethoxy)pyridin-2-amine is likely to be similar to that of other aminopyridines . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Fluoroethoxy)pyridin-2-amine are likely to be similar to those of other aminopyridines . For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Fluoroethoxy)pyridin-2-amine are likely to be influenced by the presence of the fluorine atom and the pyridine moiety . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
Medicine: Radiopharmaceuticals
3-(2-Fluoroethoxy)pyridin-2-amine is utilized in the synthesis of fluorinated pyridines, which are integral in creating F-18 labeled compounds for positron emission tomography (PET) imaging . This application is crucial for non-invasive diagnostic imaging in oncology, providing insights into tumor metabolism and aiding in the management of cancer patients.
Agriculture: Pesticide Development
In agriculture, this compound serves as a precursor for synthesizing pyridine derivatives that act as fungal inhibitors . These derivatives are essential in developing new fungicides with unique modes of action, contributing to the fight against crop diseases and supporting food security.
Material Science: Fluorescent Materials
The electron-withdrawing nature of the fluoroethoxy group in 3-(2-Fluoroethoxy)pyridin-2-amine makes it a candidate for developing materials with fluorescent properties . These materials have potential applications in creating organic light-emitting diodes (OLEDs) and other photonic devices.
Environmental Science: Pollution Remediation
Fluorinated pyridines, synthesized using 3-(2-Fluoroethoxy)pyridin-2-amine, are explored for their role in environmental remediation . They are studied for their ability to interact with pollutants, aiding in the development of more effective methods to tackle environmental contamination.
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 3-(2-Fluoroethoxy)pyridin-2-amine are used as standards and reagents in chromatographic methods . They help in the accurate detection and quantification of various substances, enhancing the reliability of analytical results.
Pharmacology: Drug Discovery
This compound is involved in the synthesis of pyrimidines, which are known for their anti-inflammatory properties . Research in this area contributes to the discovery of new therapeutic agents for treating inflammatory diseases.
Biochemistry: Enzyme Inhibition
In biochemistry, 3-(2-Fluoroethoxy)pyridin-2-amine derivatives are investigated for their potential as enzyme inhibitors . These inhibitors can regulate biochemical pathways, serving as tools for studying metabolic processes or as leads for developing new drugs.
Industrial Applications: Chemical Synthesis
Industrially, 3-(2-Fluoroethoxy)pyridin-2-amine is a valuable building block in the synthesis of complex organic molecules . It is used in the production of various chemicals that find applications across different sectors, including pharmaceuticals and agrochemicals.
Orientations Futures
The future directions in the research and application of 3-(2-Fluoroethoxy)pyridin-2-amine and similar compounds could involve the development of new agricultural products, pharmaceuticals, and other chemicals with improved physical, biological, and environmental properties . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry could accelerate developments in this field .
Propriétés
IUPAC Name |
3-(2-fluoroethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-3-5-11-6-2-1-4-10-7(6)9/h1-2,4H,3,5H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIQNVTPZKEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)




![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

